Cholestenone-13C2
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Overview
Description
Cholestenone-13C2, also known as 4-Cholesten-3-one-13C2, is a compound where two carbon atoms in the cholestenone molecule are replaced with the carbon-13 isotope. Cholestenone itself is an intermediate oxidation product of cholesterol, primarily metabolized in the liver. It is highly mobile in membranes and influences cholesterol flip-flop and efflux .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestenone-13C2 can be synthesized through the microbial transformation of cholesterol. This process involves the use of whole-cell biocatalysts or purified enzymes that lead to various structural modifications, including side chain cleavage, hydroxylation, dehydrogenation/reduction, isomerization, and esterification . The microbial transformations are performed with high regio- and stereoselectivity, making them efficient for producing steroidal compounds that are difficult to synthesize by classical chemical methods .
Industrial Production Methods
Industrial production of this compound typically involves the use of bacterial cholesterol oxidase to oxidize cholesterol into cholestenone. This enzymatic process is favored due to its mild reaction conditions and environmental friendliness compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Cholestenone-13C2 undergoes several types of chemical reactions, including:
Oxidation: Cholestenone can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced back to cholesterol or other reduced forms.
Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cholesterol oxidase for oxidation reactions and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the steroidal structure .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of cholestenone, which can have different biological activities and properties .
Scientific Research Applications
Cholestenone-13C2 has a wide range of scientific research applications:
Mechanism of Action
Cholestenone-13C2 exerts its effects by influencing the fluidity and order of cell membranes. It undergoes faster flip-flop and desorbs more readily from membranes than cholesterol, leading to long-term functional effects in cells . The molecular targets and pathways involved include the enzymes responsible for cholesterol metabolism and the cellular mechanisms that regulate membrane fluidity and cholesterol efflux .
Comparison with Similar Compounds
Similar Compounds
Cholestenone: The non-labeled version of Cholestenone-13C2, which has similar properties but lacks the isotopic labeling.
Cholesterol: The precursor to cholestenone, which has different biological activities and properties.
7-Dehydrocholesterol: Another intermediate in cholesterol metabolism with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed mechanisms of cholesterol metabolism is crucial .
Properties
Molecular Formula |
C27H44O |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 |
InChI Key |
NYOXRYYXRWJDKP-QFRPDYEHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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